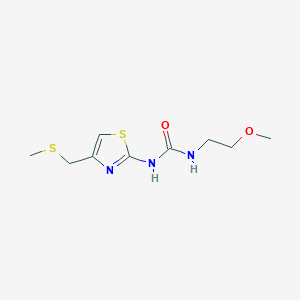
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea, also known as MET, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various applications, including cancer treatment, anti-inflammatory therapy, and as a potential target for drug development.
Applications De Recherche Scientifique
Quantum Chemical and Spectroscopic Studies
Compounds structurally similar to 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea have been studied for their quantum chemical, spectroscopic properties, and X-ray diffraction analyses. These studies can provide valuable insights into the electronic structure, vibrational frequencies, and molecular geometries, which are crucial for understanding the reactivity and interaction of such compounds with biological systems or materials. For instance, the study by Saraçoǧlu and Cukurovalı (2013) on a related molecule demonstrated the use of quantum chemical methods to predict the compound's behavior and its electronic properties, which could be relevant for designing materials with specific optical or electronic characteristics (Saraçoǧlu & Cukurovalı, 2013).
Anticholinesterase Activity
Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown that these compounds can be potent antiacetylcholinesterase inhibitors. This suggests that similar compounds, including 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea, may have potential applications in the development of treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. Vidaluc et al. (1995) investigated a series of such compounds, revealing their compatibility with high inhibitory activities against acetylcholinesterase, which is significant for neurodegenerative disease research (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Enzyme Inhibition and Anticancer Properties
Urea derivatives, including those with thiazolyl groups, have been studied for their enzyme inhibition properties and potential anticancer activities. This line of research is crucial for developing new therapeutic agents. For example, Mustafa, Perveen, and Khan (2014) synthesized a series of urea derivatives and evaluated their enzyme inhibition and anticancer activities, suggesting that similar compounds could serve as leads for the development of new drugs targeting specific enzymes or cancer types (Mustafa, Perveen, & Khan, 2014).
Optical and Material Sciences
Compounds with thiazolyl and urea groups have applications in the field of optical materials and material sciences. Studies on the optical properties of such compounds can lead to the development of new materials with specific optical characteristics, such as refractive indices and absorption properties, which are valuable for various technological applications. Yakuphanoglu, Cukurovalı, and Yilmaz (2005) explored the optical behavior of complexes with thiazolyl hydrazone ligands, which could be relevant for the development of materials with tailored optical properties (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S2/c1-14-4-3-10-8(13)12-9-11-7(5-15-2)6-16-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLPWRABXBLGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl 2-tert-butyl 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2366448.png)
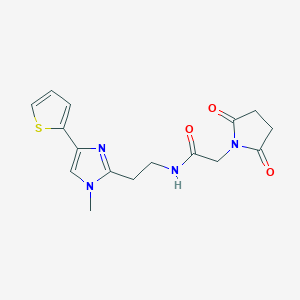
![3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2366450.png)
![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)
![1-(2-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2366452.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)

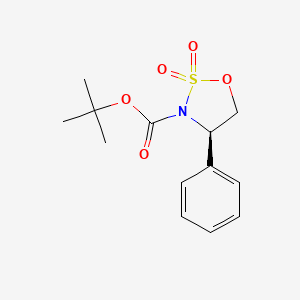
![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)
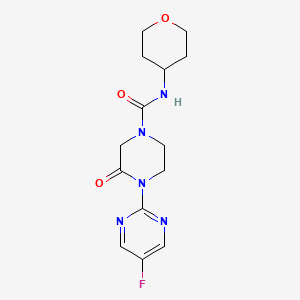
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)
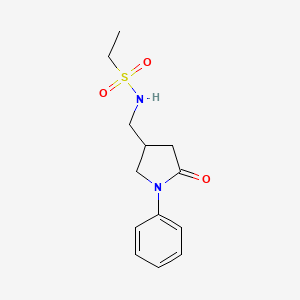
![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)